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molecular formula C9H16O B2385595 1-Cyclobutyl-2,2-dimethylpropan-1-one CAS No. 80875-33-8

1-Cyclobutyl-2,2-dimethylpropan-1-one

Cat. No. B2385595
M. Wt: 140.226
InChI Key: OHUBVXYJTFFATH-UHFFFAOYSA-N
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Patent
US04894464

Procedure details

To a mixture of 118.5 g. (1.0 mole) of cyclobutylcarbonyl chloride and 99 g. (1.0 mole) cuprous chloride in 1000 ml. of dry ether under a nitrogen atmosphere is added dropwise 478 ml. (1.0 mole) of 2M t-butylmagnesium chloride in the same solvent. The addition is carried out at -5° to -15° C. The resulting mixture is poured into 500 ml. of 3M hydrochloric acid and 700 g. ice, the organic layer is separated and washed successively with water, sodium bicarbonate solution, brine and dried (MgSO4). The dried ether extract is evaporated at reduced pressure and the residue distilled to provide t-butylcyclobutylketone.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
t-butylmagnesium chloride
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5](Cl)=[O:6])[CH2:4][CH2:3][CH2:2]1.[C:8]([Mg]Cl)([CH3:11])([CH3:10])[CH3:9].Cl>CCOCC>[C:8]([C:5]([CH:1]1[CH2:4][CH2:3][CH2:2]1)=[O:6])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Step Two
Name
cuprous chloride
Quantity
1 mol
Type
reactant
Smiles
Step Three
Name
t-butylmagnesium chloride
Quantity
1 mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 118.5 g
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
is carried out at -5° to -15° C
ADDITION
Type
ADDITION
Details
The resulting mixture is poured into 500 ml
CUSTOM
Type
CUSTOM
Details
ice, the organic layer is separated
WASH
Type
WASH
Details
washed successively with water, sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
The dried ether extract
CUSTOM
Type
CUSTOM
Details
is evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C(=O)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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